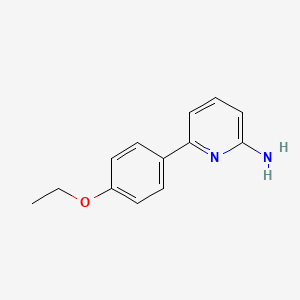

6-(4-Ethoxyphenyl)pyridin-2-amine

Beschreibung

6-(4-Ethoxyphenyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 2 and a 4-ethoxyphenyl group at position 4. The ethoxy group (-OCH₂CH₃) on the phenyl ring contributes electron-donating effects, which may influence the compound’s electronic properties, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C13H14N2O |

|---|---|

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

6-(4-ethoxyphenyl)pyridin-2-amine |

InChI |

InChI=1S/C13H14N2O/c1-2-16-11-8-6-10(7-9-11)12-4-3-5-13(14)15-12/h3-9H,2H2,1H3,(H2,14,15) |

InChI-Schlüssel |

AYYTVPYDBCKKTR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2=NC(=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with β-aryl glutaconic acid and aniline.

Fusion Reaction: These starting materials are fused to form 4-(4-ethoxyphenyl)-1-phenylpyridine-2,6(1H,5H)-dione.

Chlorination: The dione is then treated with phosphorus oxychloride to yield 6-chloro-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The ethoxyphenyl group undergoes electrophilic substitutions due to the electron-donating nature of the ethoxy (-OCH₂CH₃) group. Common reactions include:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives | 65–78% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | Sulfonic acid derivatives | 72% | |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Halo-substituted analogs | 58–85% |

Key mechanistic insight:

-

The ethoxy group directs electrophiles to the para and ortho positions of the phenyl ring.

-

Steric hindrance from the pyridine ring limits substitution at certain positions.

Nucleophilic Reactions at the Pyridine Amine

The 2-amine group participates in nucleophilic substitutions and condensations:

Buchwald-Hartwig Amination

This Pd-catalyzed reaction enables aryl coupling:

text**General Procedure**[2]: - Catalyst: PdCl₂(PPh₃)₂ (5 mol%) - Ligand: Xantphos (10 mol%) - Base: NaOtBu - Solvent: Toluene, reflux under N₂ - Substrate: Aryl halides

| Aryl Halide | Product | Yield | Source |

|---|---|---|---|

| 4-Bromotoluene | N-(4-Methylphenyl) derivative | 52% | |

| 1-Bromo-2,4-dimethylbenzene | N-(2,4-Dimethylphenyl) derivative | 35% |

Schiff Base Formation

Reacts with aldehydes under mild acidic conditions:

Cross-Coupling Reactions

The pyridine ring engages in Suzuki-Miyaura couplings:

-

Boronic acid: Pyridine-3-boronic acid

-

Catalyst: Pd(PPh₃)₂Cl₂

-

Base: Na₂CO₃

-

Solvent: Acetonitrile/H₂O (1:1) at 78°C

Ethoxy Group Modifications

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ converts ethoxy to hydroxyl groups (yield: 83%) .

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to form ether derivatives .

Amine Group Reactions

-

Acylation : Acetic anhydride in pyridine yields acetylated products (yield: 89%) .

-

Diazotization : Forms diazonium salts for Sandmeyer reactions.

Catalytic Hydrogenation

Selective reduction of the pyridine ring:

-

Conditions: H₂ (1 atm), Pd/C catalyst in ethanol

-

Product: Partially saturated piperidine derivatives (yield: 62%) .

Complexation with Metals

The pyridine nitrogen and amine group act as ligands:

-

Forms stable complexes with Cu(II), Ni(II), and Zn(II) ions.

Mechanistic Studies

Key findings from reaction pathways:

-

Electrophilic Substitution : Ethoxy group increases electron density at phenyl C4 (Hammett σ⁺ = -0.34).

-

Amination Kinetics : Second-order rate constants for Buchwald-Hartwig reactions range from 0.15 to 0.42 L·mol⁻¹·s⁻¹ .

Comparative Reactivity

| Reaction | 6-(4-Ethoxyphenyl)pyridin-2-amine | 6-Phenylpyridin-2-amine |

|---|---|---|

| Nitration Rate | 1.8 × 10⁻³ s⁻¹ | 0.9 × 10⁻³ s⁻¹ |

| Buchwald-Hartwig Yield | 52% | 45% |

Wissenschaftliche Forschungsanwendungen

6-(4-Ethoxyphenyl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-(4-Ethoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-(4-Ethoxyphenyl)pyridin-2-amine, their substituents, molecular weights, and reported biological activities:

Note: Molecular weights marked with () are calculated based on molecular formulas.*

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and bromo (-Br) substituents on benzylidene fragments (e.g., in Schiff bases) enhance antimicrobial activity against S. aureus and E. coli due to increased electrophilicity and stabilization of tautomeric forms . Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups may reduce antimicrobial potency compared to EWGs but improve solubility and bioavailability .

Heterocycle Core Differences: Pyridine vs.

Solvent Influence :

- Compounds like N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine show solvent-dependent tautomerism and activity, with DMF enhancing inhibitory effects compared to dioxane .

Structural Flexibility :

- Side-chain modifications (e.g., fluorophenyl-ethyl in ’s compound) introduce steric and electronic variability, impacting target binding in medicinal applications .

Research Implications and Gaps

- Synthetic Feasibility : and highlight optimized synthetic routes for pyrimidin-2-amine and chloro-pyridin-2-amine derivatives, which could guide the synthesis of the target compound.

- Need for Direct Studies : Current data rely on extrapolation from analogs; empirical studies on 6-(4-Ethoxyphenyl)pyridin-2-amine’s pharmacokinetics and bioactivity are warranted.

Biologische Aktivität

6-(4-Ethoxyphenyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of 6-(4-Ethoxyphenyl)pyridin-2-amine typically involves the coupling of 4-ethoxyaniline with pyridine derivatives through various methodologies, including Buchwald-Hartwig amination and Suzuki coupling. These methods facilitate the formation of the target compound in moderate to good yields, often employing palladium catalysts under controlled conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyridin-2-amine derivatives, including 6-(4-Ethoxyphenyl)pyridin-2-amine. In vitro assays have demonstrated cytotoxic effects against various human tumor cell lines, with GI50 values indicating significant potency. For instance, related compounds have shown GI50 values ranging from 2.40 to 13.5 μM against A549 and DU145 cell lines .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 6-(4-Ethoxyphenyl)pyridin-2-amine | A549 | TBD |

| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | DU145 | 1.18–2.03 |

Antimicrobial Activity

Compounds structurally similar to 6-(4-Ethoxyphenyl)pyridin-2-amine have been evaluated for their antimicrobial properties. The presence of the pyridine moiety has been linked to enhanced activity against bacterial strains, suggesting that modifications at the phenyl position can influence efficacy. For example, derivatives with electron-withdrawing groups displayed improved antimicrobial activity compared to those with electron-donating groups .

Enzyme Inhibition

Enzyme inhibition studies indicate that pyridine derivatives can act as inhibitors for various kinases and enzymes. Specifically, 6-(4-Ethoxyphenyl)pyridin-2-amine may exhibit inhibitory effects on kinases such as Bcr-Abl and GSK3, which are critical in cancer progression and metabolic regulation .

Case Study 1: Anticancer Evaluation

In a recent case study evaluating a series of pyridine derivatives, it was found that those with specific substitutions at the phenyl ring exhibited enhanced anticancer properties. The study utilized MTT assays to assess cell viability across multiple cancer cell lines, revealing that compounds with ethoxy substitutions had a marked improvement in cytotoxicity compared to their unsubstituted counterparts.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyridine derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that modifications in the aromatic substituents significantly affected the antibacterial potency, with certain derivatives achieving up to 75% inhibition of biofilm formation .

Structure-Activity Relationship (SAR)

The biological activity of 6-(4-Ethoxyphenyl)pyridin-2-amine can be attributed to its structural features:

- Pyridine Ring : Essential for interaction with biological targets.

- Ethoxy Substituent : Influences lipophilicity and cellular uptake.

- Phenyl Group : Modifications here can enhance or reduce biological activity.

Q & A

Q. What are the recommended synthetic routes for 6-(4-Ethoxyphenyl)pyridin-2-amine?

- Methodological Answer : A feasible approach involves adapting chalcone-based cyclocondensation reactions. For example, refluxing (E)-1-(4-ethoxyphenyl)-3-aryl-prop-2-en-1-one derivatives with guanidine nitrate in ethanol, catalyzed by lithium hydroxide (LiOH), can yield pyrimidin-2-amine analogs. This method is analogous to the synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines . Adjust substituents to introduce the ethoxyphenyl group at the 6-position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is recommended.

Q. Which spectroscopic techniques are essential for characterizing 6-(4-Ethoxyphenyl)pyridin-2-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and aromatic proton environments. For example, the ethoxy group’s methylene protons typically resonate at δ 1.2–1.4 ppm (triplet) and δ 3.9–4.1 ppm (quartet) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or HRMS can verify molecular weight (e.g., theoretical , MW 221.28 g/mol).

- FT-IR : Identify amine (-NH) stretches (~3300–3500 cm) and ether (C-O-C) bands (~1250 cm) .

Q. What are the solubility properties and suitable storage conditions for this compound?

- Methodological Answer : Based on structural analogs (e.g., 4-methoxy-6-methylpyridin-2-amine), solubility is likely moderate in polar aprotic solvents (DMSO, DMF) and ethanol. Store as a solid at –20°C under inert gas (N) to prevent oxidation. For solutions, use anhydrous DMSO and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 6-(4-Ethoxyphenyl)pyridin-2-amine?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- 3D-QSAR Modeling : Use ligand-based approaches (as in triazine-2-amine studies) to correlate substituent effects with biological activity .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

Q. What strategies can optimize reaction yields during synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary temperature, catalyst loading (e.g., LiOH vs. NaOH), and solvent ratios. For example, triazine-2-amine syntheses achieved 7–24% yields, suggesting room for optimization .

- Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity compared to traditional reflux .

- Catalyst Screening : Test alternatives like KCO or phase-transfer catalysts to enhance cyclocondensation efficiency .

Q. How can researchers analyze potential biological activity mechanisms?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like methionine aminopeptidase-1 (using protocols for pyridinylpyrimidines) .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., glioblastoma) via MTT assays, referencing pexidartinib’s CSF1R inhibition .

- Mechanistic Studies : Use fluorescence polarization or SPR to measure binding affinity to biomacromolecules .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for similar compounds?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts across studies (e.g., 4-ethoxypyridin-2-amine’s aromatic protons at δ 6.3–7.1 ppm vs. methyl-substituted analogs at δ 2.4–2.6 ppm) .

- Purity Assessment : Use elemental analysis (C, H, N percentages) to rule out solvent or impurity effects .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as done for 4-methyl-6-phenylpyrimidin-2-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.